molecular formula C16H13ClF5N B2481199 3-(3-Chloro-4-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine CAS No. 2344678-80-2

3-(3-Chloro-4-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine

Cat. No.: B2481199
CAS No.: 2344678-80-2
M. Wt: 349.73
InChI Key: FRQANALEWHSPRH-UHFFFAOYSA-N
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Description

“3-(3-Chloro-4-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine” is a synthetic organic compound that belongs to the class of substituted phenylamines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(3-Chloro-4-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine” typically involves multi-step organic reactions. A common synthetic route might include:

    Halogenation: Introduction of chlorine and fluorine atoms into the phenyl rings.

    Amination: Formation of the amine group through nucleophilic substitution.

    Coupling Reactions: Connecting the substituted phenyl rings via a propan-1-amine linker.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Batch or Continuous Flow Reactors: To ensure precise control over reaction conditions.

    Catalysts: To enhance reaction rates and selectivity.

    Purification Techniques: Such as recrystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions might target the halogenated phenyl rings or the amine group.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the halogen atoms or the amine group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including halogenating agents like N-bromosuccinimide or nucleophiles like amines.

Major Products

    Oxidized Derivatives: Quinones or other oxygenated compounds.

    Reduced Derivatives: Dehalogenated or hydrogenated products.

    Substituted Products: Compounds with different functional groups replacing the original halogens or amine.

Scientific Research Applications

Chemistry

    Catalysis: As a ligand or catalyst in various organic reactions.

    Materials Science: In the development of polymers or advanced materials.

Biology

    Biochemical Studies: As a probe or inhibitor in enzymatic reactions.

    Drug Development:

Medicine

    Therapeutic Agents: Investigated for potential use in treating diseases such as cancer, neurological disorders, or infections.

Industry

    Chemical Manufacturing: Used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action for “3-(3-Chloro-4-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine” would depend on its specific application. Generally, it might involve:

    Molecular Targets: Binding to specific proteins, enzymes, or receptors.

    Pathways Involved: Modulating biochemical pathways such as signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chloro-4-fluorophenyl)-1-phenylpropan-1-amine
  • 1-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-1-amine
  • 3-(4-Fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine

Uniqueness

  • Substitution Pattern : The specific arrangement of chlorine, fluorine, and trifluoromethyl groups.
  • Chemical Properties : Unique reactivity and stability due to the presence of multiple halogens and trifluoromethyl groups.
  • Biological Activity : Distinct interactions with biological targets compared to other similar compounds.

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF5N/c17-12-7-9(1-4-14(12)19)2-6-15(23)10-3-5-13(18)11(8-10)16(20,21)22/h1,3-5,7-8,15H,2,6,23H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQANALEWHSPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(C2=CC(=C(C=C2)F)C(F)(F)F)N)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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